molecular formula C11H12O2 B8723664 2-Ethyl-6-methoxybenzofuran CAS No. 52814-93-4

2-Ethyl-6-methoxybenzofuran

Cat. No.: B8723664
CAS No.: 52814-93-4
M. Wt: 176.21 g/mol
InChI Key: DSLWVYYNXWAYRS-UHFFFAOYSA-N
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Description

2-Ethyl-6-methoxybenzofuran is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

52814-93-4

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-ethyl-6-methoxy-1-benzofuran

InChI

InChI=1S/C11H12O2/c1-3-9-6-8-4-5-10(12-2)7-11(8)13-9/h4-7H,3H2,1-2H3

InChI Key

DSLWVYYNXWAYRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(O1)C=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This material was prepared from 2-iodo-5-methoxyphenol (1 g, 4 mmole) and 1-butyne in a manner as previously described for example 12a to give 570 mg (81%) of a brown oil. 1H NMR (CDCl3) δ7.33 (1H, d, J=8.6 Hz), 6.97 (1H, d, J=2.2 Hz), 6.80 (1H, dd, J=2.2, 8.6 Hz), 6.26 (1H, s), 3.83 (3H, s), 3.04 (2H, q, J=7.3 Hz), 1.28 (3H, t, J=7.3 Hz).
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81%

Synthesis routes and methods II

Procedure details

As for preferred example of producing 6-hydroxybenzbromarone according to the present invention, it can be produced as follows. That is, for example, 2-acetyl-6-methoxy-benzofuran is reduced using hydrazine to obtain 2-ethyl-6-methoxy-benzofuran, which is then reacted with acid chloride of 4-methoxy-benzoic acid under the presence of tin tetrachloride to yield 2-ethyl-6-methoxy-3-(p-methoxy-benzoyl)-benzofuran. And then methoxy group of benzoyl group is selectively deprotected under the presence of ethane thiol sodium salt to yield 2-ethyl-6-methoxy-3-(p-hydroxy-benzoyl)-benzofuran, which is then brominated by sodium-N-bromosuccinimide under the presence of dimethyl sulfide to obtain 2-ethyl-6-methoxy-3-(3′,5′-dibromo-4′-hydroxy-benzoyl)-benzofuran, and then methoxy group at sixth place is deprotected under the presence of aluminum chloride.
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Synthesis routes and methods III

Procedure details

Hydrazine (4.11 g, 69.4 mmol, up to 55%, Aldrich) was added to diethylene glycol solution of 2-acetyl-6-methoxybenzofuran (3.30 g, 17.3 mmol) . The mixture was heated to a temperature of 190° C. and stirred for 10 min. After cooled down to room temperature, potassium hydroxide (2.92 g, 52.1 mmol) was added, stirred in a range of 120° C. to 130° C. for 6 hours. Following this, the reaction solution was poured into water, extracted by dichloromethane, dried over MgSO4, and was concentrated under reduced pressure. Oil residue was purified by HPLC (silica gel, CHCl3) and target product (2.98 g, 16.9 mmol, 97%) was obtained.
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3.3 g
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2.92 g
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97%

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